N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-13-6-3-4-11(8-13)10-18-16(19)15-9-12-5-1-2-7-14(12)20-15/h3-4,6,8-9H,1-2,5,7,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQBDCXCHFAACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-chlorobenzyl chloride reacts with the benzothiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid and 3-chlorobenzylamine.
Conditions :
-
Acidic : 6M HCl, reflux (80–100°C, 6–8 hours)
-
Basic : 4M NaOH, reflux (90–110°C, 4–6 hours)
Products :
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | HCl, reflux | Carboxylic acid + 3-chlorobenzylamine | 75–85 |
| Basic Hydrolysis | NaOH, reflux | Carboxylate salt + 3-chlorobenzylamine | 80–90 |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond .
Esterification and Transamidation
The carboxamide group can be converted to esters or substituted amides.
Esterification :
-
Reagents : Methanol or ethanol with H₂SO₄ (catalytic)
-
Conditions : Reflux (12–16 hours)
-
Product : Methyl/ethyl 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate (Yield: 60–70%).
Transamidation :
-
Reagents : Primary amines (e.g., methylamine) with NaH in THF
-
Conditions : 60°C, 8–12 hours
-
Product : N-substituted derivatives (e.g., N-methylcarboxamide, Yield: 50–65%) .
Electrophilic Aromatic Substitution
The tetrahydrobenzothiophene ring undergoes electrophilic substitution at position 3 or 7.
| Reaction Type | Reagents | Position | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3 | 3-Nitro derivative | 55–60 |
| Sulfonation | SO₃/H₂SO₄ | 7 | 7-Sulfo derivative | 40–50 |
The electron-rich thiophene ring directs electrophiles to the α-positions .
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring oxidizes to form sulfoxides or sulfones.
Conditions :
-
Sulfoxide : H₂O₂ (30%), CH₃COOH, 25°C, 4 hours (Yield: 70–75%)
Reduction of the Amide Group
The carboxamide group can be reduced to a methylene amine.
Reagents : LiAlH₄ in anhydrous THF
Conditions : Reflux (8 hours)
Product : N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-methanamine (Yield: 50–55%) .
Functionalization of the Chlorophenyl Group
The 3-chlorophenyl substituent participates in cross-coupling reactions.
Buchwald–Hartwig Amination :
-
Catalyst : Pd(OAc)₂/Xantphos
-
Conditions : K₂CO₃, 100°C, 24 hours
Cycloaddition Reactions
The tetrahydrobenzothiophene core participates in Diels–Alder reactions with dienophiles like maleic anhydride.
Conditions : Toluene, 110°C, 12 hours
Product : Fused bicyclic adducts (Yield: 30–40%) .
Key Mechanistic Insights
-
Hydrolysis : Proceeds via tetrahedral intermediate formation .
-
Electrophilic Substitution : Thiophene’s aromaticity directs regioselectivity .
-
Oxidation : Sulfur’s lone pairs facilitate stepwise electron transfer .
This compound’s versatility enables applications in medicinal chemistry (e.g., prodrug synthesis) and materials science. Future research should explore catalytic asymmetric modifications and green chemistry approaches .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C14H16ClN2S
Molecular Weight: 281.81 g/mol
IUPAC Name: N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
The compound features a benzothiophene core that is known for its diverse biological activities. The presence of the chlorophenyl group enhances its interaction with biological targets, making it a candidate for various pharmacological studies.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity.
Mechanisms of Action:
- Induction of Apoptosis: The compound has been shown to promote apoptosis in cancer cells by modulating mitochondrial pathways. Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed in treated cell lines.
- Cell Cycle Arrest: It causes S-phase arrest in cancer cells, inhibiting their proliferation.
Case Study:
In vitro studies on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with this compound. The IC50 values were recorded at concentrations significantly lower than those of standard chemotherapeutic agents.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties.
Antibacterial Effects:
- Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
Antifungal Properties:
- Preliminary studies suggest potential antifungal activity; however, further research is needed to establish efficacy.
Applications in Medicinal Chemistry
This compound is being explored for its potential as a lead compound in drug development.
Drug Design and Development
The unique structure allows for modifications that can enhance solubility and bioavailability. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile.
Molecular Docking Studies
In silico studies have been conducted to evaluate the binding affinity of this compound to various biological targets involved in cancer progression and inflammation. Molecular docking simulations suggest favorable interactions with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Uniqueness
This compound is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacological profile, making it distinct from other similar compounds.
Biological Activity
N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene core with a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 295.81 g/mol. The presence of the chlorophenyl group is significant for its biological activity, potentially influencing its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Some derivatives have shown inhibitory effects on key kinases such as VEGFR-2 and AKT, which are involved in cancer cell proliferation and survival. For instance, related thiophene compounds have demonstrated IC50 values indicating effective inhibition at low concentrations .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through caspase activation. Studies have shown that treatment with similar compounds leads to increased levels of active caspase-3, suggesting a pathway for programmed cell death .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : The compound has been assessed for its cytotoxic effects against various cancer cell lines. For example, derivatives tested against HepG2 (liver) and PC-3 (prostate) cancer cells demonstrated significant inhibitory activity with IC50 values ranging from 0.075 µM to 6.96 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | HepG2 | 3.105 | Apoptosis induction |
| 4c | PC-3 | 3.023 | VEGFR-2 inhibition |
| 4c | HepG2 | 0.075 | AKT inhibition |
Selectivity and Toxicity
The selectivity index for these compounds indicates that they spare normal cells while effectively targeting cancerous cells. This selectivity is crucial for minimizing side effects during therapeutic applications .
Case Studies
Case Study 1 : A study investigating the efficacy of various thiophene derivatives found that this compound exhibited significant antiproliferative effects in liver carcinoma models. The data suggested that the compound could serve as a lead for developing new anticancer agents.
Case Study 2 : Another investigation into the compound's effect on prostate cancer revealed that it could induce cell cycle arrest at specific phases (S phase for HepG2 and G1/S phase for PC-3), further supporting its potential as an anticancer therapeutic agent .
Q & A
Basic Question: What are the established synthetic routes for preparing N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid derivatives with 3-chlorobenzylamine in the presence of coupling agents (e.g., DCC or EDC). For example, describes analogous syntheses using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under inert conditions. Intermediates are purified via reverse-phase HPLC or recrystallization (e.g., methanol), and characterized using:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent integration and chemical shifts.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches).
- LC-MS/HRMS for molecular weight validation.
Melting points (e.g., 191–199°C) and chromatographic retention times further verify purity .
Basic Question: How is the initial biological activity of this compound assessed in antimicrobial studies?
Methodological Answer:
Antibacterial/antifungal activity is evaluated using standardized microbial inhibition assays (e.g., broth microdilution or agar diffusion). For instance:
- Minimum Inhibitory Concentration (MIC) : Serial dilutions of the compound are tested against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).
- Mechanistic Studies : Membrane permeability assays (e.g., propidium iodide uptake) or enzyme inhibition (e.g., nitric oxide synthase inhibition, as in with IC₅₀ values 8.66–45.6 µM) are performed.
- Controls : Reference antibiotics (e.g., ciprofloxacin) and solvent controls validate assay conditions. Data are analyzed using dose-response curves and statistical tools (e.g., ANOVA) .
Advanced Question: What crystallographic methods are employed for structural determination and refinement of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : A high-quality crystal is mounted on a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K). Data are processed with SAINT or APEX3 .
- Structure Solution : SHELXT (direct methods) or SHELXD (charge flipping) generates initial phases.
- Refinement : SHELXL refines atomic coordinates, displacement parameters, and hydrogen bonding using least-squares minimization. ORTEP-3 visualizes thermal ellipsoids and molecular geometry (Fig. 1).
- Validation : PLATON checks for voids, and WinGX compiles CIF files. Key metrics: R₁ < 5%, wR₂ < 12%, and goodness-of-fit ~1.0 .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
Discrepancies may arise from assay conditions, purity, or structural analogs. Mitigation strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., LPS-induced RAW264.7 cells for NO inhibition, as in ).
- Purity Validation : HPLC (>95% purity) and elemental analysis confirm compound integrity.
- Structural Confirmation : SC-XRD or 2D NMR (COSY, HSQC) rules out isomerism or impurities.
- Comparative Studies : Test analogs (e.g., ’s thiophene-3-carboxamides) to isolate structure-activity relationships (SAR) .
Advanced Question: How do hydrogen bonding patterns influence supramolecular assembly in crystalline forms?
Methodological Answer:
Graph set analysis ( ) categorizes hydrogen bonds (e.g., N–H···O, C–H···π):
- Intramolecular Bonds : Stabilize conformational isomers (e.g., amide N–H to carbonyl O).
- Intermolecular Bonds : Drive crystal packing. For example, ’s analog forms dimers via N–H···S interactions.
- Software Tools : Mercury (CCDC) maps interaction networks, while CrystalExplorer quantifies interaction energies (e.g., π-π stacking vs. H-bonding contributions) .
Advanced Question: What computational approaches predict target interactions for this compound?
Methodological Answer:
- Docking Studies : AutoDock Vina or Glide models binding to targets (e.g., p38 MAPK in ). Parameters: grid box centered on ATP-binding site, Lamarckian GA for conformational sampling.
- MD Simulations : GROMACS assesses binding stability (100 ns trajectories, RMSD < 2 Å).
- Pharmacophore Modeling : Phase identifies critical features (e.g., hydrophobic benzothiophene, hydrogen-bonding carboxamide). Validate with experimental IC₅₀ (e.g., ’s SERCA inhibitors with IC₅₀ ~1.3 µM) .
Advanced Question: How does structural modification of the benzothiophene core alter pharmacological properties?
Methodological Answer:
- Electron-Withdrawing Groups : Chlorophenyl substituents ( ) enhance metabolic stability by reducing CYP450 oxidation.
- Ring Saturation : The tetrahydrobenzothiophene core () improves solubility vs. aromatic analogs.
- Bioisosteric Replacement : Replacing thiophene with thiazole ( ) modulates target selectivity.
- SAR Analysis : Compare analogs in (MIC 16–32 µg/mL) and (IC₅₀ 8.66 µM) to optimize potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
